molecular formula C16H10O2 B592482 Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione CAS No. 1830-65-5

Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione

Cat. No.: B592482
CAS No.: 1830-65-5
M. Wt: 234.254
InChI Key: LIUZFMZYBVWPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[104004,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione is an organic compound with the molecular formula C16H10O2 It is a derivative of cyclooctatetraenoquinone and is characterized by its unique eight-membered ring structure fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione can be synthesized through several methods. One common approach involves the selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one. This precursor is obtained from the reaction of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene with dimethyl sulfoxide and collidine . Another method involves the dimerization of benzocyclobutenones in the presence of a simple base, where the temperature plays a crucial role in the reaction .

Industrial Production Methods: While specific industrial production methods for dibenzo[a,e]cyclooctene-5,6-dione are not extensively documented, the synthetic routes mentioned above can be scaled up for larger production. The choice of method depends on the desired yield, purity, and available resources.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields dibenzo[a,e]cyclooctene-5,6-dione, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo[a,e]cyclooctene-5,6-dione involves its interaction with molecular targets through its unique eight-membered ring structure. This structure allows it to participate in various chemical reactions, influencing molecular pathways and interactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential roles in redox biology and catalysis .

Comparison with Similar Compounds

Uniqueness: Tricyclo[1040Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

1830-65-5

Molecular Formula

C16H10O2

Molecular Weight

234.254

IUPAC Name

dibenzo[1,2-a:1/',2/'-f][8]annulene-5,6-dione

InChI

InChI=1S/C16H10O2/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(15)18/h1-10H

InChI Key

LIUZFMZYBVWPQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3C(=O)C2=O

Synonyms

Dibenzo[a,e]cyclooctene-5,6-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.